(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

Overview

Description

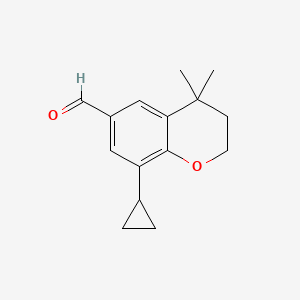

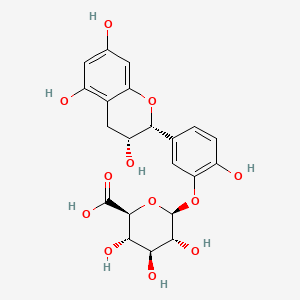

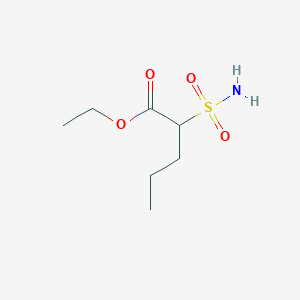

“®-2-ethylpyrrolidine-2-carboxylic acid hydrochloride” is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The “R” in the name indicates the absolute configuration of the chiral center in the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrolidine ring, a five-membered ring with one nitrogen atom . The “2-ethyl” indicates an ethyl group attached to the second carbon in the ring, and the “2-carboxylic acid” indicates a carboxylic acid group also attached to the second carbon . The hydrochloride indicates that the compound is a salt, with a chloride ion paired with the protonated amine on the pyrrolidine ring .Chemical Reactions Analysis

As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions . The carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . As a salt, it would likely be solid at room temperature and soluble in water . The presence of the polar carboxylic acid group and the charged amine would also influence its properties .Scientific Research Applications

Pharmacological Profiles and Antithrombotic Applications

Pharmacological Profiles

Research has explored the pharmacological profiles of compounds structurally related to "(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride," focusing on their potential as serotonin (5-HT) receptor antagonists. For instance, studies on R-96544, an active metabolite of a novel 5-HT2A receptor antagonist, demonstrated its efficacy in inhibiting platelet aggregation, suggesting potential applications in cardiovascular diseases (Ogawa et al., 2002).

Antithrombotic Effects

Further research on the effects of R-102444 and its metabolite R-96544, potent and selective 5-HT2A receptor antagonists, showed their capability to inhibit the progression of experimental pancreatitis, indicating a broader therapeutic potential beyond cardiovascular implications (Ogawa et al., 2005).

Chemical Synthesis and Organic Chemistry Applications

Enantioselective Synthesis

Studies on the enantioselective C−H oxidation of arylalkanes highlight the utility of chiral Mn-aminopyridine complexes in organic synthesis, showcasing the relevance of related structures in facilitating chemically selective transformations (Talsi et al., 2017).

Epoxidation Mechanisms

Research into iron-catalyzed enantioselective epoxidations with various oxidants underscores the importance of understanding different active species and mechanisms in chemical synthesis, with implications for the development of environmentally friendly catalytic processes (Zima et al., 2017).

Analytical Chemistry and Material Science

Electrogenerated Chemiluminescence

Investigations into electrogenerated chemiluminescence derivatization reagents for carboxylic acids and amines propose novel approaches for high-performance liquid chromatography, demonstrating the potential for advanced analytical techniques in chemistry (Morita & Konishi, 2002).

Supercritical Fluid Interactions

A systematic study on the interactions between natural antioxidants and synthetic polymers in supercritical media provides insights into the development of new materials for various applications, including selective stationary phases for chromatography (Rodríguez-Meizoso et al., 2007).

Future Directions

properties

IUPAC Name |

(2R)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRIGVRKLONTDM-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432312.png)

![Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B1432320.png)

![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)

![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)

![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)